REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([CH:10]=[CH:11][C:12]([CH3:15])(O)[CH3:13])=[C:5]([CH3:16])[C:4]=1[CH3:17].P(Cl)(Cl)([Cl:20])=O.[C:23]([O-])(=[O:25])C.[Na+].[CH3:28][N:29]([CH3:32])[CH:30]=O>O>[CH3:28][N+:29]([CH3:32])=[CH:30][Cl:20].[Cl-:20].[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:23]=[O:25])=[C:5]([CH3:16])[C:4]=1[CH3:17] |f:2.3,6.7|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
4-(4-methoxy-2,3,6-trimethylphenyl)-2-methyl-3-buten-2-ol
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=C1)C)C=CC(C)(O)C)C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hrs at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
with cooling (ice bath)
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 80° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl ether
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded an orange-colored substance
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate-ethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(C(=C1)C)C=CC(=CC=O)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |